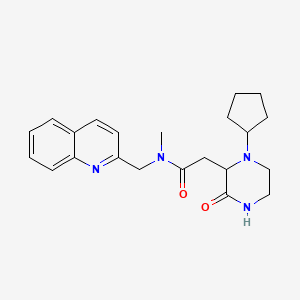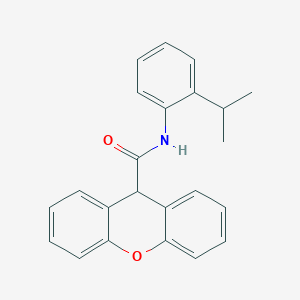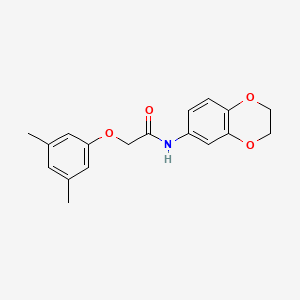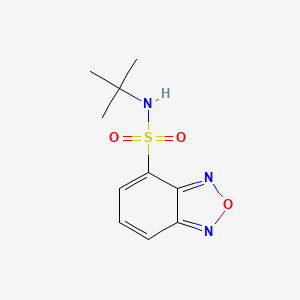
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide, also known as CP-724,714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was originally developed as a potential cancer therapy, specifically for non-small cell lung cancer (NSCLC), but has also shown promise in other types of cancer.
Mechanism of Action
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide works by binding to the EGFR, a receptor that is overexpressed in many types of cancer. By inhibiting the activity of this receptor, 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One advantage of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide for lab experiments is its specificity for the EGFR. This makes it a useful tool for studying the role of this receptor in cancer growth and progression. However, one limitation is that it may not be effective in all types of cancer, and may have off-target effects that could complicate experimental results.
Future Directions
There are several potential future directions for research on 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide. One area of interest is the development of combination therapies that include 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide and other cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide treatment. Additionally, further research is needed to fully understand the mechanisms of action of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide and its potential for use in other types of cancer.
Synthesis Methods
The synthesis of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide involves several steps, starting with the reaction of 2-quinolinylmethylamine with N-methyl-2-bromoacetamide to form an intermediate. The intermediate is then reacted with cyclopentanone to form the final product, 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide.
Scientific Research Applications
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated efficacy in various types of cancer, including NSCLC, breast cancer, and head and neck cancer.
properties
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(15-17-11-10-16-6-2-5-9-19(16)24-17)21(27)14-20-22(28)23-12-13-26(20)18-7-3-4-8-18/h2,5-6,9-11,18,20H,3-4,7-8,12-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBZJHLOYOSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)CC3C(=O)NCCN3C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(dimethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5636975.png)
![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)
![N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5636997.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5637007.png)



![8-[3-(2-furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637021.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5637040.png)
![4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5637046.png)
![5,7-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5637048.png)
